6beta-Naltrexol-d3 6beta-Naltrexol-d3 6β-Naltrexol-d3 is an analytical reference material intended for use as an internal standard for the quantification of 6β-naltrexol by GC- or LC-MS. 6β-Naltrexol is the major metabolite of naltrexone. It is a neutral µ-opioid receptor antagonist (Ki = 94 pM). This product is intended for research and forensic applications.
6β-Naltrexol-d3 is intended for use as an internal standard for the quantification of 6β-naltrexol by GC- or LC-MS. 6β-Naltrexol is the major metabolite of naltrexone. It is a neutral µ-opioid receptor antagonist (Ki = 94 pM). This product is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.: 1435727-11-9
VCID: VC0161157
InChI: InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1/i10D2,11D
SMILES: C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O
Molecular Formula: C20H22D3NO4
Molecular Weight: 346.4

6beta-Naltrexol-d3

CAS No.: 1435727-11-9

Cat. No.: VC0161157

Molecular Formula: C20H22D3NO4

Molecular Weight: 346.4

* For research use only. Not for human or veterinary use.

6beta-Naltrexol-d3 - 1435727-11-9

Specification

Description 6β-Naltrexol-d3 is an analytical reference material intended for use as an internal standard for the quantification of 6β-naltrexol by GC- or LC-MS. 6β-Naltrexol is the major metabolite of naltrexone. It is a neutral µ-opioid receptor antagonist (Ki = 94 pM). This product is intended for research and forensic applications.
6β-Naltrexol-d3 is intended for use as an internal standard for the quantification of 6β-naltrexol by GC- or LC-MS. 6β-Naltrexol is the major metabolite of naltrexone. It is a neutral µ-opioid receptor antagonist (Ki = 94 pM). This product is intended for research and forensic applications.
CAS No. 1435727-11-9
Molecular Formula C20H22D3NO4
Molecular Weight 346.4
IUPAC Name (4R,4aS,7R,7aR,12bS)-3-[dideuterio-(1-deuteriocyclopropyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol
Standard InChI InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1/i10D2,11D
Standard InChI Key JLVNEHKORQFVQJ-ZNMQZXPKSA-N
SMILES C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O
Appearance A 100 μg/ml solution in methanol

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